4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine
Description
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
127945-96-4 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-6(9(12)18)2-15(1-5(17)3-16)10(7)14-4-13-8/h2,4-5,16-17H,1,3H2,(H2,12,18)(H2,11,13,14) |
InChI Key |
WTFLMJBAECXDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines under acid-mediated conditions . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anti-Cancer Activity
- Preliminary studies indicate that this compound may exhibit anti-cancer properties by modulating signaling pathways involved in cell proliferation and survival. Its structural features allow it to interact with specific biological targets related to cancer progression.
- A study highlighted the synthesis of related compounds as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, showing significant anti-tumor effects in mouse models .
-
Anti-Inflammatory Effects
- The compound's ability to inhibit inflammatory pathways makes it a candidate for treating inflammatory conditions. Its interaction with various receptors involved in inflammation can potentially reduce symptoms and improve patient outcomes.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies that allow for the generation of diverse derivatives with enhanced biological activity. These synthetic routes are advantageous for developing compounds that can overcome resistance mechanisms seen with existing drugs.
Case Studies
- VEGFR-2 Inhibition Study : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated significant anti-tumor activity in preclinical models .
- Inflammation Model : In vitro assays indicated that 4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine effectively reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Mechanism of Action
The mechanism of action of 4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in anticancer research.
Uniqueness
4-amino-7-(2,3-dihydroxypropyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit multiple kinases and induce apoptosis sets it apart from other similar compounds.
Biological Activity
4-Amino-5-(aminocarbonyl)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)pyrimidine is a compound with significant biological potential. Its structural characteristics suggest various pharmacological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on diverse research findings, case studies, and experimental data.
- Molecular Formula : C10H13N5O3
- Molecular Weight : 251.2419 g/mol
- CAS Number : 127945-96-4
- Physical Properties :
- Melting Point: ~482.9°C
- Density: 1.76 g/cm³
The compound exhibits biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of adenosine kinase, which plays a crucial role in cellular energy metabolism and signaling pathways involved in cancer progression .
- Antiproliferative Effects : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) .
Anticancer Activity
Research indicates that the compound shows promising anticancer properties. In vitro studies have demonstrated:
- Cell Line Testing : The compound was tested against several human cancer cell lines, showing significant cytotoxic effects.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 4.3 ± 0.11 | 19.3 |
| MDA-MB-231 | Not specified | 3.7 |
| HT1080 | Not specified | Not available |
Study on Antitumor Efficacy
A comprehensive study evaluated the antitumor efficacy of various pyrrolo[2,3-d]pyrimidine derivatives, including our compound of interest. The findings highlighted:
- Mechanism of Action : The compounds were shown to induce apoptosis in cancer cells by downregulating key proteins involved in cell survival such as Mcl-1 and cyclin D1 .
- In Vivo Efficacy : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls.
Study on Neurological Applications
Another area of interest is the potential use of the compound in neurological disorders due to its adenosine kinase inhibition properties. This inhibition could lead to:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution or cyclization reactions. For example:
- Stepwise functionalization : A common approach uses 4-chloro-pyrrolo[2,3-d]pyrimidine as a precursor. The chloro group at the 4-position is displaced by amines or other nucleophiles under reflux conditions in polar solvents (e.g., isopropanol) with catalytic HCl .
- Cyclization strategies : Acid-mediated cyclization of intermediates like 3-amino-2-cyanopyrroles with formamidine or formic acid yields the pyrrolo[2,3-d]pyrimidine core .
- Key conditions : Reactions often require reflux (12–48 hours), controlled pH (via HCl or NHOH), and recrystallization (e.g., methanol, ethanol-DMF) to isolate products in yields of 27–94% .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- 1H/13C NMR : Critical for confirming substituent positions. For example, the 4-amino group typically appears as a singlet near δ 9.3 ppm in DMSO-d6, while pyrrole protons resonate between δ 6.7–8.3 ppm .
- HRMS (APCI/ESI) : Validates molecular weight (e.g., CHN [M+H]: calc. 211.0978, found 211.0981) .
- Melting point and HPLC-ESI : Used to assess purity and consistency with literature values (e.g., 114–115°C for related analogs) .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and stereochemical control of the 2,3-dihydroxypropyl sidechain?
- Chiral resolution : The (RS)-dihydroxypropyl group introduces stereochemical complexity. Use chiral HPLC or enzymatic resolution to separate enantiomers .
- Protecting groups : Temporarily protect hydroxyls (e.g., acetyl or silyl groups) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) and improves yields by 10–15% in cyclization steps .
Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antiviral effects)?
Q. How does the compound interact with tyrosine kinases, and what computational methods validate these interactions?
- Molecular docking : Models predict binding to the ATP-binding site of kinases (e.g., LCK, EGFR). The 4-amino and 5-aminocarbonyl groups form hydrogen bonds with conserved residues (e.g., Lys295 in EGFR) .
- Kinase profiling panels : Broad-spectrum screening (e.g., 100+ kinases) identifies off-target effects. For example, analogs with 4-phenoxyphenyl substituents show 10–100× selectivity for LCK over Src kinases .
Key Recommendations for Researchers
- Stereochemical analysis : Use X-ray crystallography (as in ) to resolve the (RS)-dihydroxypropyl configuration.
- Biological assays : Pair kinase screens with cytotoxicity assays (e.g., CC in HEK293 cells) to identify therapeutic windows .
- Data reproducibility : Validate findings against public databases (e.g., PubChem, ECHA) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
